molecular formula C23H32N4O2 B2830405 N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-methoxybenzamide CAS No. 946340-84-7

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-methoxybenzamide

Cat. No.: B2830405
CAS No.: 946340-84-7
M. Wt: 396.535
InChI Key: KZBWWZVBOCASLB-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a dimethylamino group, a piperazine ring, and a methoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-methoxybenzamide typically involves multiple steps:

    Formation of the Intermediate: The initial step may involve the reaction of 4-(dimethylamino)benzaldehyde with an appropriate amine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Coupling with Piperazine: The amine is reacted with 4-methylpiperazine under suitable conditions to form the desired intermediate.

    Final Coupling: The intermediate is then coupled with 3-methoxybenzoyl chloride to yield the final product.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.

    Reduction: Reduction reactions may target the carbonyl group in the benzamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-methoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-methoxybenzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c1-25(2)20-10-8-18(9-11-20)22(27-14-12-26(3)13-15-27)17-24-23(28)19-6-5-7-21(16-19)29-4/h5-11,16,22H,12-15,17H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBWWZVBOCASLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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